ROR|At inhibitor 2, also referred to as JNJ-61803534, is a selective inverse agonist targeting the retinoid-related orphan receptor gamma t (RORγt). This receptor is pivotal in the differentiation and expansion of Th17 cells, which are implicated in various autoimmune and inflammatory diseases. The inhibition of RORγt has therapeutic potential in conditions such as psoriasis and psoriatic arthritis, where the IL-23/IL-17 axis plays a critical role .
The compound was developed through high-throughput screening and structure-activity relationship studies, which identified it as a potent inhibitor of RORγt. The synthesis involved optimizing a thiazole series to enhance selectivity and potency against RORγt compared to other family members like RORα and RORβ .
The synthesis of ROR|At inhibitor 2 involves several key steps:
The synthetic pathway has been optimized for yield and purity, allowing for effective binding studies with RORγt's ligand-binding domain .
ROR|At inhibitor 2 features a complex molecular structure characterized by a tetrahydroquinoline core with a sulfonamide moiety. The specific three-dimensional conformation is crucial for its binding affinity and selectivity towards RORγt.
The compound's binding affinity has been quantified with an IC50 value of approximately 9.6 nM for RORγt, indicating its potency in inhibiting receptor activity .
In biological assays, ROR|At inhibitor 2 has been shown to inhibit IL-17A production in human CD4+ T cells by disrupting RORγt-dependent transcriptional activation. This action is facilitated by its ability to destabilize the receptor's active conformation .
The compound operates through competitive inhibition at the ligand-binding domain of RORγt, preventing coactivator recruitment necessary for transcriptional activation .
The mechanism of action involves ROR|At inhibitor 2 binding to the ligand-binding domain of RORγt. Upon binding, it induces conformational changes that prevent the recruitment of coactivators while favoring corepressor recruitment, leading to decreased gene transcription associated with Th17 differentiation .
Studies have shown that this inverse agonist effectively reduces IL-17 production in both in vitro and in vivo models, confirming its potential therapeutic efficacy against autoimmune diseases linked to Th17 cell activity .
ROR|At inhibitor 2 is typically characterized by its solid-state properties at room temperature. Specific melting point and solubility data are essential for formulation purposes but are not detailed in current literature.
The compound exhibits stability under physiological conditions but may show variability in solubility depending on the solvent used. Its chemical structure allows for interactions with other biological molecules, influencing its pharmacokinetics and bioavailability .
ROR|At inhibitor 2 has significant applications in research focused on autoimmune diseases, particularly those mediated by Th17 cells. Its ability to selectively inhibit RORγt makes it a valuable tool for studying immune responses and developing new therapies for conditions such as psoriasis and rheumatoid arthritis . Additionally, ongoing studies are evaluating its potential use in cancer therapies where modulation of immune responses is beneficial.
CAS No.: 20438-03-3
CAS No.: 16124-22-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 656830-26-1
CAS No.: 562099-15-4